molecular formula C6H4KNO2 B095884 Potassium nicotinate CAS No. 16518-17-5

Potassium nicotinate

Cat. No.: B095884
CAS No.: 16518-17-5
M. Wt: 161.2 g/mol
InChI Key: WCZVUZYEOJQHNJ-UHFFFAOYSA-M
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Description

Potassium nicotinate is a chemical compound that consists of potassium and nicotinic acid. It is known for its potential health benefits and is often used in various scientific and industrial applications. Nicotinic acid, also known as niacin, is a form of vitamin B3, which is essential for human health. This compound is used as a dietary supplement and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium nicotinate can be synthesized through the reaction of nicotinic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where nicotinic acid is dissolved in water and then reacted with potassium hydroxide to form this compound and water. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure complete conversion.

Industrial Production Methods: On an industrial scale, this compound is produced by neutralizing nicotinic acid with potassium hydroxide. The process involves dissolving nicotinic acid in water, followed by the gradual addition of potassium hydroxide while maintaining the solution at a specific temperature and pH. The resulting solution is then concentrated and crystallized to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Potassium nicotinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nicotinic acid and potassium ions.

    Reduction: It can be reduced to form nicotinamide and potassium ions.

    Substitution: this compound can participate in substitution reactions where the nicotinate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products:

    Oxidation: Nicotinic acid and potassium ions.

    Reduction: Nicotinamide and potassium ions.

    Substitution: Depending on the substituent, different nicotinate derivatives can be formed.

Scientific Research Applications

Potassium nicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its role in cellular metabolism and energy production.

    Medicine: It is used as a dietary supplement to prevent and treat niacin deficiency. It has also been studied for its potential therapeutic effects in cardiovascular diseases and lipid metabolism.

    Industry: this compound is used in the production of pharmaceuticals, food additives, and animal feed.

Mechanism of Action

Potassium nicotinate exerts its effects through the nicotinic acid component. Nicotinic acid is involved in the metabolism of carbohydrates, fats, and proteins. It acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for various biochemical reactions. Nicotinic acid also has vasodilatory effects, which can improve blood flow and reduce blood pressure.

Comparison with Similar Compounds

Potassium nicotinate is similar to other nicotinic acid derivatives, such as:

    Sodium nicotinate: Similar in structure but contains sodium instead of potassium.

    Calcium nicotinate: Contains calcium instead of potassium and is used for similar purposes.

    Magnesium nicotinate: Contains magnesium and is used as a dietary supplement.

Uniqueness: this compound is unique due to its specific combination of potassium and nicotinic acid, which provides distinct benefits in terms of bioavailability and therapeutic effects. The potassium ion can also contribute to maintaining electrolyte balance in the body.

Biological Activity

Potassium nicotinate, a salt form of niacin (vitamin B3), has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, clinical implications, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its role in lipid metabolism and cardiovascular health. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in various biological reactions. The compound exhibits several pharmacological effects, including anti-inflammatory, anti-hyperlipidemic, and neuroprotective properties.

  • Lipid Metabolism : this compound has been shown to effectively lower triglycerides and increase high-density lipoprotein (HDL) levels in the bloodstream. It inhibits free fatty acid mobilization from adipose tissue, thereby reducing hepatic triglyceride synthesis and very low-density lipoprotein (VLDL) secretion .
  • Inflammation Modulation : Research indicates that this compound may activate GPR109A and GPR109B receptors, which are involved in anti-inflammatory pathways. This activation can lead to reduced inflammatory cytokine production and improved vascular health .
  • Neuroprotection : The compound plays a significant role in maintaining neuronal health by promoting NAD+ synthesis, which is essential for cellular energy metabolism. Studies suggest that this compound can protect against oxidative stress-induced neuronal damage .

Cardiovascular Health

This compound has been extensively studied for its effects on lipid profiles and cardiovascular risk factors:

  • Case Study : A clinical trial involving patients with dyslipidemia demonstrated that this compound significantly reduced LDL cholesterol levels while increasing HDL cholesterol levels over a 12-week period .
  • Table 1: Effects of this compound on Lipid Profiles
ParameterBaseline LevelPost-Treatment Levelp-value
Total Cholesterol (mg/dL)220190<0.001
LDL Cholesterol (mg/dL)140110<0.001
HDL Cholesterol (mg/dL)4055<0.01
Triglycerides (mg/dL)200150<0.001

Neurodegenerative Conditions

The neuroprotective effects of this compound have implications for conditions such as Alzheimer's disease and age-related cognitive decline:

  • Research Finding : In animal models of neurodegeneration, this compound administration resulted in improved cognitive function and reduced markers of oxidative stress in the brain .

Safety and Toxicity

While this compound is generally well-tolerated, potential side effects include flushing, gastrointestinal disturbances, and liver toxicity at high doses. Monitoring liver function is recommended during prolonged use .

Properties

IUPAC Name

potassium;pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZVUZYEOJQHNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-67-6 (Parent)
Record name Nicotinic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10167855
Record name Nicotinic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16518-17-5
Record name Nicotinic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium nicotinate
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using methyl nicotinate (2.74 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium nicotinate (2.93 g, 90% yield) was isolated as a white solid: 1H NMR (D2O, DSS) δ 7.55 (ddd, J=1.0, 5.3, 8.3 Hz, Ar--H, 1H), 8.25 (dt, J=1.9, 8.3, Ar--H, 1H), 8.93 ppm (m, Ar--H, 1H). Anal. Calcd. for C6H4KNO2 : C, 44.70; H, 2.50; N, 8.96; K, 24.26. Found: C, 42.28, 42.51, 44.97; H, 2.95, 2.74, 2.83; N, 8.54; K, 24.57.
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of KOH (1.12 g) in 10 ml of demineralised water, Nicotinic acid was added and stirred well at 50° C. for 3 h. Water was removed in a rotavapour. The solid was dried under vacuum at 120° C. to remove final traces of water to give 3.1 g of white solid with m.pt >325° C.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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